molecular formula C22H21ClN4O6 B6108318 METHYL 3-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B6108318
M. Wt: 472.9 g/mol
InChI Key: XFIYAYWEMWUBNA-UHFFFAOYSA-N
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Description

METHYL 3-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and methyl groups, and finally the attachment of the 5-chloro-2-methoxyphenylcarbamoyl moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, altering their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which share the same core structure but differ in the substituents attached to the core. Examples include:

  • Compounds with different halogen substituents (e.g., fluorine or bromine instead of chlorine).
  • Compounds with different alkyl or aryl groups attached to the core.

Uniqueness

What sets METHYL 3-{[(5-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O6/c1-26-19-18(13(21(30)33-3)9-14(25-19)11-4-5-11)20(29)27(22(26)31)10-17(28)24-15-8-12(23)6-7-16(15)32-2/h6-9,11H,4-5,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYAYWEMWUBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=O)N(C1=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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